molecular formula C6H12Br2N2 B3039829 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide CAS No. 135325-05-2

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Cat. No. B3039829
CAS RN: 135325-05-2
M. Wt: 271.98 g/mol
InChI Key: BLTXQAIMJKGVPV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is a chemical compound with the molecular formula C6H12Br2N2 . It has a molecular weight of 271.98 . The IUPAC name for this compound is 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole dihydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H . The canonical SMILES structure is C1C2=C(CN1)CNC2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 110.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The topological polar surface area is 24.1 Ų . The heavy atom count is 8 .

properties

IUPAC Name

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXQAIMJKGVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)CNC2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Synthesis routes and methods

Procedure details

60 ml of 48% hydrobromic acid and 7 g of phenol were added to 10.8 g 3,7bis-p-toluenesulfonyl-3,7-diazabicyclo[3.3.0]oct-1-(5)-ene, prepared in Preparation 1. The mixture was refluxed for 4 hours and cooled to room temperature. The aqueous phase was separated by adding 100 ml of chloroform and 50 ml of water. The aqueous phase was washed with chloroform (100 ml×4) and decolorized with active carbon. The aqueous phase was concentrated under vacuum and the remained solid was washed with 1:1 methanol-ethyl ether solvent. 5 g of the title compound was obtained as white solid (yield 71%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
3,7bis-p-toluenesulfonyl-3,7-diazabicyclo[3.3.0]oct-1-(5)-ene
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 2
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 3
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 4
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 5
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 6
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

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